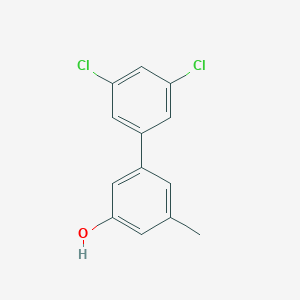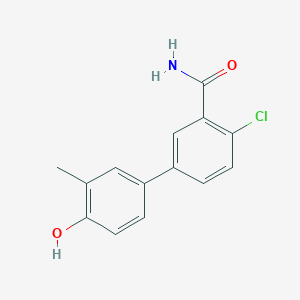
4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% (FMCPMP) is a synthetic compound with a variety of applications in scientific research. It is a white solid with a molecular weight of 254.25 g/mol and a melting point of 81-83°C. FMCPMP is a versatile compound that has been used in a variety of biochemical and physiological experiments. It is a popular compound for studying the mechanism of action of various biological processes, as well as for its potential therapeutic applications.
作用機序
4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% is believed to act on a variety of biological targets, including enzymes, receptors, and transporters. It is thought to act as an inhibitor of enzymes involved in the biosynthesis of various compounds, such as lipids and proteins. In addition, it is believed to act as an agonist of certain receptors, such as the serotonin receptor 5-HT1A, and as an antagonist of certain transporters, such as the dopamine transporter.
Biochemical and Physiological Effects
4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. In addition, it has been shown to have neuroprotective effects, as well as to reduce the levels of certain hormones and neurotransmitters, such as serotonin and dopamine.
実験室実験の利点と制限
4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% has several advantages for laboratory experiments. It is a relatively stable compound, and its synthesis is relatively straightforward. In addition, it is relatively inexpensive and easy to obtain. However, there are also some limitations to its use in laboratory experiments. For example, it is not water-soluble and therefore may not be suitable for certain types of experiments. In addition, its effects may vary depending on the concentration and duration of exposure.
将来の方向性
The potential applications of 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% are still being explored. Some potential future directions include further studies of its mechanism of action and its effects on various diseases and conditions. In addition, further studies could be conducted to determine the optimal concentration and duration of exposure. Finally, further studies could be conducted to explore the potential therapeutic applications of 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95%, such as its effects on cancer, neurological disorders, and other diseases.
合成法
4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% can be synthesized by a four-step process. In the first step, 2-fluoro-5-methoxycarbonylphenol is reacted with 2-methylphenol in the presence of a base catalyst, such as sodium hydroxide, to form the desired product. In the second step, the reaction mixture is heated to reflux and the product is isolated. In the third step, the product is purified by recrystallization. Finally, in the fourth step, the compound is dried and the purity is determined.
科学的研究の応用
4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% is a useful compound for scientific research. It has been used in studies of the mechanism of action of various biological processes, such as the regulation of gene expression and protein synthesis. It has also been used in studies of the biochemical and physiological effects of various drugs and compounds. In addition, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylphenol, 95% has been used to study the pharmacokinetics and pharmacodynamics of various compounds.
特性
IUPAC Name |
methyl 4-fluoro-3-(4-hydroxy-3-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-7-10(4-6-14(9)17)12-8-11(15(18)19-2)3-5-13(12)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAOMIGGGOTOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)OC)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683980 |
Source


|
| Record name | Methyl 6-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-29-7 |
Source


|
| Record name | Methyl 6-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372199.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372207.png)


![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372222.png)



![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372261.png)




